molecular formula C14H14N2O2 B6413703 6-Amino-3-(3,5-dimethylphenyl)picolinic acid CAS No. 1262011-37-9

6-Amino-3-(3,5-dimethylphenyl)picolinic acid

Cat. No.: B6413703
CAS No.: 1262011-37-9
M. Wt: 242.27 g/mol
InChI Key: FOWWOHRMCRCDHV-UHFFFAOYSA-N
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Description

6-Amino-3-(3,5-dimethylphenyl)picolinic acid is a chemical compound that belongs to the class of picolinic acids Picolinic acids are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(3,5-dimethylphenyl)picolinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethylbenzaldehyde and 2-chloronicotinic acid.

    Formation of Intermediate: The 3,5-dimethylbenzaldehyde undergoes a condensation reaction with 2-chloronicotinic acid in the presence of a base, such as sodium hydroxide, to form an intermediate compound.

    Amination: The intermediate compound is then subjected to amination using ammonia or an amine source to introduce the amino group at the 6th position.

    Purification: The final product, this compound, is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(3,5-dimethylphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The amino group and the aromatic ring can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the hydrogen atoms on the aromatic ring or amino group.

Scientific Research Applications

6-Amino-3-(3,5-dimethylphenyl)picolinic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-3-(3,5-dimethylphenyl)picolinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-2-picolinic acid: Lacks the 3,5-dimethylphenyl group, resulting in different chemical and biological properties.

    3-(3,5-Dimethylphenyl)picolinic acid:

    6-Amino-3-phenylpicolinic acid: Similar structure but without the methyl groups on the phenyl ring, leading to variations in its properties.

Uniqueness

6-Amino-3-(3,5-dimethylphenyl)picolinic acid is unique due to the presence of both the amino group and the 3,5-dimethylphenyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-amino-3-(3,5-dimethylphenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-8-5-9(2)7-10(6-8)11-3-4-12(15)16-13(11)14(17)18/h3-7H,1-2H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWWOHRMCRCDHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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